AH 7921-d3 (CRM)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

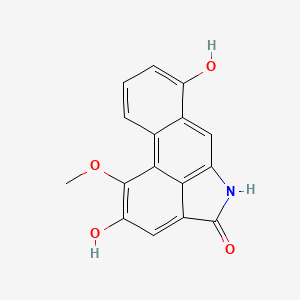

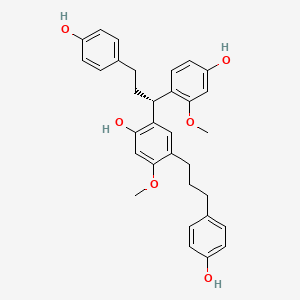

AH 7921-d3 (CRM) is intended for use as an internal standard for the quantification of AH 7921 by GC- or LC-MS. AH 7921 is structurally classified as an opioid. It acts as a selective μ-opioid receptor agonist. Minimal oral effective doses for complete pain suppression by AH 7921 are 1.25 and 13.8 mg/kg for canine and rhesus monkey, respectively. This product is intended for research and forensic applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.

Wissenschaftliche Forschungsanwendungen

Metabolic Characterization

AH 7921, a synthetic opioid, has been extensively studied for its metabolic characteristics. Wohlfarth et al. (2016) explored its metabolic stability and identified metabolites generated predominantly through demethylation and hydroxylation. These insights were pivotal in understanding its metabolic pathways and potential interactions with other substances (Wohlfarth et al., 2016).

Pharmacological Effects

The pharmacological effects of AH 7921 have been the subject of various studies. For instance, Katselou et al. (2015) discussed its potency and morphine-like effects as a μ-opioid receptor agonist, highlighting its potential as a potent analgesic (Katselou et al., 2015).

Potential for Medicinal Use

Coppola and Mondola (2016) provided an overview of AH-7921's development and its initial synthesis as a potential medicine, emphasizing its potential analgesic properties, albeit overshadowed by its addictive nature (Coppola & Mondola, 2016).

Toxicological and Forensic Analysis

In the realm of toxicology, AH 7921 has been a focal point in forensic science. Studies like those by Karinen et al. (2014) and Fels et al. (2017) have explored its role in lethal poisonings and provided crucial data for forensic investigations (Karinen et al., 2014); (Fels et al., 2017).

Brain Disposition and Behavioral Effects

Lucchetti et al. (2018) investigated the brain disposition and metabolism of AH-7921 in rats, alongside its behavioral effects, shedding light on its pharmacokinetics and potential impact on human consumers (Lucchetti et al., 2018).

Novel Synthetic Opioids Research

Research into novel synthetic opioids, like AH-7921, extends beyond its direct effects. Hsu et al. (2019) synthesized and characterized AH-7921 analogs, contributing to the understanding of its structure-activity relationships and potential therapeutic applications (Hsu et al., 2019).

Eigenschaften

Molekularformel |

C16H19D3Cl2N2O |

|---|---|

Molekulargewicht |

332.3 |

InChI |

InChI=1S/C16H22Cl2N2O/c1-20(2)16(8-4-3-5-9-16)11-19-15(21)12-6-7-13(17)14(18)10-12/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,21)/i6D,7D,10D |

InChI-Schlüssel |

JMZROFPPEXCTST-OFTYRWGKSA-N |

SMILES |

ClC1=C(Cl)C([2H])=C([2H])C(C(NCC2(N(C)C)CCCCC2)=O)=C1[2H] |

Synonyme |

3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide-d3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.